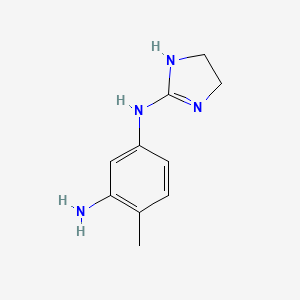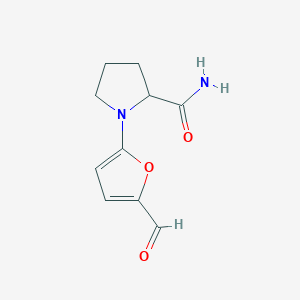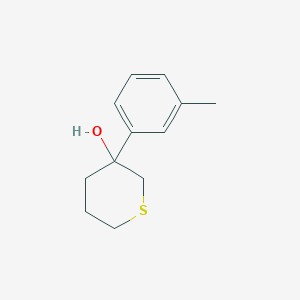
3-(3-Methylphenyl)thian-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)thian-3-ol is an organic compound with the molecular formula C12H16OS It is a thian-3-ol derivative, characterized by the presence of a thian-3-ol ring substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)thian-3-ol typically involves the reaction of 3-methylphenylthiol with an appropriate epoxide under acidic or basic conditions. The reaction proceeds through the nucleophilic attack of the thiol group on the epoxide, leading to the formation of the thian-3-ol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)thian-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic ring.
Scientific Research Applications
3-(3-Methylphenyl)thian-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)thian-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)thian-3-ol: Similar structure but with the methyl group in the para position.
3-(3-Chlorophenyl)thian-3-ol: Similar structure with a chlorine substituent instead of a methyl group.
3-(3-Methylphenyl)thiolan-3-ol: Similar structure but with a thiolan ring instead of a thian-3-ol ring.
Uniqueness
3-(3-Methylphenyl)thian-3-ol is unique due to the specific positioning of the methyl group on the aromatic ring and the presence of the thian-3-ol ring
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
3-(3-methylphenyl)thian-3-ol |
InChI |
InChI=1S/C12H16OS/c1-10-4-2-5-11(8-10)12(13)6-3-7-14-9-12/h2,4-5,8,13H,3,6-7,9H2,1H3 |
InChI Key |
NPRAFLDNFUUNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCSC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


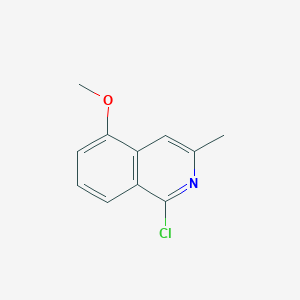

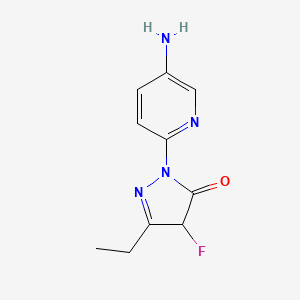
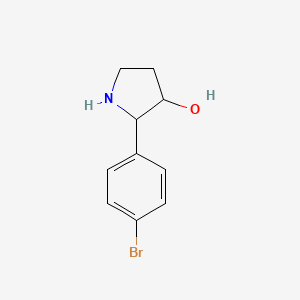
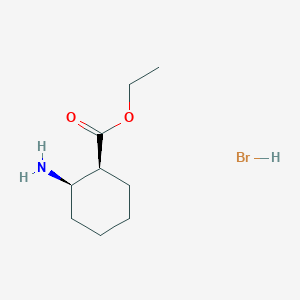
methanol](/img/structure/B13204909.png)

![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)

